molecular formula C11H18O3 B13303652 6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one

6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one

Katalognummer: B13303652
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: NYJOZZBBBXEMDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one is a chemical compound with a unique structure that includes a methoxyacetyl group attached to a dimethylcyclohexanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one typically involves the reaction of 2,2-dimethylcyclohexanone with methoxyacetyl chloride in the presence of a base such as sodium bicarbonate . The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure the complete formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The methoxyacetyl group may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Metalaxyl: A fungicide with a similar methoxyacetyl group.

    Methoxyacetyl chloride: A reagent used in the synthesis of various compounds.

Uniqueness

6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of a cyclohexanone ring with a methoxyacetyl group makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H18O3

Molekulargewicht

198.26 g/mol

IUPAC-Name

6-(2-methoxyacetyl)-2,2-dimethylcyclohexan-1-one

InChI

InChI=1S/C11H18O3/c1-11(2)6-4-5-8(10(11)13)9(12)7-14-3/h8H,4-7H2,1-3H3

InChI-Schlüssel

NYJOZZBBBXEMDX-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC(C1=O)C(=O)COC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.